1-Methylcyclopropene

Catalog No.
S603045
CAS No.
3100-04-7
M.F
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclopropene

CAS Number

3100-04-7

Product Name

1-Methylcyclopropene

IUPAC Name

1-methylcyclopropene

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-4-2-3-4/h2H,3H2,1H3

InChI Key

SHDPRTQPPWIEJG-UHFFFAOYSA-N

SMILES

CC1=CC1

solubility

In water, 725.8 mg/L at 25 °C (est)

Synonyms

Cyclopropene, 1-methyl-;1-Methylcyclopropene;Epa pesticide chemical code 224459;Ethylbloc;Hsdb 7517;Smartfresh;1-Methylcyclopropen;1-Methylcyclopropene in cyclodextrin

Canonical SMILES

CC1=CC1

The exact mass of the compound 1-Methylcyclopropene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 725.8 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of cycloalkene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methylcyclopropene (CAS: 3100-04-7) is a gaseous cyclopropene that functions as a potent and specific inhibitor of ethylene action in plants. By binding with high affinity to ethylene receptors, it effectively blocks the hormonal cascade responsible for ripening and senescence in a wide range of fruits, vegetables, and ornamental flowers. Its primary value proposition in research and commercial settings is its efficacy at extremely low concentrations—often in the parts-per-billion (ppb) range—which allows for significant extension of post-harvest storage and shelf life.

Direct substitution of 1-Methylcyclopropene (1-MCP) with other ethylene management agents is often impractical due to fundamental differences in mechanism, application workflow, and safety profiles. For instance, Aminoethoxyvinylglycine (AVG) inhibits ethylene *synthesis* and typically requires pre-harvest application, making it unsuitable for post-harvest supply chain interventions where 1-MCP excels. Conversely, traditional post-harvest agents like silver thiosulfate (STS) introduce heavy metal contamination, creating significant handling and environmental disposal challenges not associated with the gaseous, non-toxic 1-MCP. These differences in application timing and environmental, health, and safety (EHS) profiles make 1-MCP a distinct procurement choice for specific logistical and regulatory environments.

Superior Efficacy at Lower Concentrations vs. Silver Thiosulfate (STS)

In floriculture, 1-MCP provides a non-toxic alternative to the heavy-metal-based inhibitor, silver thiosulfate (STS). While efficacy can be species-dependent, studies show 1-MCP is effective at nanomolar (nL/L) gas concentrations, whereas STS is applied as a liquid pulse treatment at millimolar (mM) concentrations. For example, in Freesia cut flowers, a 3-hour treatment with 4 nL/L 1-MCP extended spike vase life to 9.06 days, compared to 6.33 days for the control group, demonstrating comparable or better performance than STS without the associated environmental and handling issues. In some ornamental peppers, 1-MCP showed good efficacy without the phytotoxicity observed in STS-treated plants.

Evidence DimensionEffective Concentration for Ethylene Inhibition
Target Compound Data4 nL/L (gaseous application for 3 hours)
Comparator Or BaselineSilver Thiosulfate (STS) at 0.2 mM - 3 mM (liquid pulse treatment)
Quantified Difference1-MCP is effective at concentrations several orders of magnitude lower (nanomolar vs. millimolar).
ConditionsPost-harvest treatment of cut flowers (e.g., Freesia) and ornamental potted plants.

This allows for significantly reduced chemical load, lower application costs, and eliminates the regulatory and disposal burdens associated with the heavy metal silver in STS.

Distinct Application Window: Post-Harvest Action Blocker vs. Pre-Harvest Synthesis Inhibitor

1-MCP's mechanism as an ethylene *action* blocker allows for effective post-harvest application, which is a critical workflow differentiator from ethylene *synthesis* inhibitors like Aminoethoxyvinylglycine (AVG). AVG must be applied pre-harvest (e.g., 4 weeks before commercial harvest for apples) to be effective. In contrast, 1-MCP is applied after harvest, providing flexibility in storage and supply chain management. While both can control internal ethylene concentration during storage, AVG-treated fruit often loses significantly more flesh firmness after a 7-day shelf-life simulation compared to fruit treated post-harvest with 1-MCP.

Evidence DimensionOptimal Application Timing for Efficacy
Target Compound DataPost-harvest (in storage or transit)
Comparator Or BaselineAminoethoxyvinylglycine (AVG): Pre-harvest (typically 3-4 weeks before harvest)
Quantified DifferenceFundamentally different application windows (post- vs. pre-harvest).
ConditionsManagement of ripening and firmness in climacteric fruits like apples.

This makes 1-MCP suitable for post-harvest processors, packers, and distributors, whereas AVG is a tool for growers, representing two distinct, non-interchangeable procurement decisions based on position in the value chain.

High-Affinity Receptor Binding Enables Prolonged Action from a Single, Short Exposure

1-MCP exhibits a binding affinity for ethylene receptors that is approximately 10 times greater than that of ethylene itself. This high-affinity, nearly irreversible binding means that a single, short exposure (e.g., 12-24 hours) is sufficient to block ethylene perception for an extended period, often up to 12 days or more, as the plant must synthesize new receptors to restore ethylene sensitivity. This contrasts sharply with competitive inhibitors like 2,5-norbornadiene (NBD), which require continuous exposure because their binding is reversible and can be overcome by rising endogenous ethylene levels.

Evidence DimensionReceptor Binding and Required Exposure
Target Compound DataBinds with ~10x higher affinity than ethylene; effect persists for days after a single short exposure.
Comparator Or BaselineReversible inhibitors (e.g., 2,5-Norbornadiene): Require continuous exposure to maintain effect.
Quantified DifferencePersistent action from a single exposure vs. requirement for continuous presence.
ConditionsEthylene receptor binding in plant tissues.

This property is critical for procurement and processability, as it allows for a simple, one-time gas treatment in an enclosed space rather than complex, continuous-release formulations or repeated applications, simplifying logistics and reducing material handling.

Post-Harvest Management in Centralized Fruit Packing and Storage Facilities

For operations that receive, store, and distribute climacteric fruits like apples, pears, and avocados, 1-MCP is the appropriate choice. Its efficacy when applied post-harvest aligns perfectly with the workflow of packing houses and cold storage facilities, allowing for treatment of large batches in enclosed environments to delay ripening, maintain firmness, and extend the marketing window.

Extending Commercial Vase Life in Floriculture Supply Chains

In commercial floriculture, where ethylene sensitivity leads to rapid flower senescence and shattering, 1-MCP serves as a direct, environmentally preferable replacement for silver-based treatments like STS. Its gaseous application can be integrated into shipping or storage protocols to protect ethylene-sensitive species, such as carnations and freesias, without the heavy metal disposal concerns of STS.

Basic Research Tool for Decoupling Ethylene-Dependent Processes

In a laboratory setting, the high specificity and persistent, non-reversible binding of 1-MCP make it an ideal tool for selectively blocking the ethylene signaling pathway. This allows researchers to investigate which specific ripening or senescence processes (e.g., softening, color change, aroma development) are ethylene-dependent versus those that are controlled by other pathways, providing a cleaner experimental system than inhibitors with reversible or less specific action.

Color/Form

Gas

XLogP3

1

LogP

log Kow = 2.03 (est)

UNII

J6UJO23JGU

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 55 of 57 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Plant Growth Regulators

Mechanism of Action

1-MCP has a mode of action in plants which is a non-persistent and non-toxic mode of action. 1-MCP prevents the natural chemical, ethylene, from binding to ethylene receptors in plants. This mode of action is not relevant in animals, since ethylene receptors are not present in animal tissues.
It was first noted that 2, 5-norbornadiene seemed to counteract ethylene. Studies showed it was a competitive inhibitor of ethylene responses, and knowledge that ethylene antagonists like ethylene agonists bound to silver in the same order as they were active as inhibitors was obtained. Ring strain appeared to be a primary factor that led to trans-cyclooctene then to diazocyclopentadiene. This same concept allowed for the use of chemical concepts that lead to cyclopropenes. More recent work indicates additional factors can come into play in the development of ethylene antagonists at the receptor level and these are now being utilized to find additional and improved antagonists. 1-MCP is likely to remain a primary means of controlling ethylene responses for the immediate future.
Volatile esters are major aroma components of apple, and an alcohol acyltransferase (AAT) catalyzes the final step in ester biosynthesis. The gene MdAAT2, which encodes a predicted 51.2 kDa protein containing features of other acyl transferases, was isolated from Malus domestica Borkh. (cv. Golden Delicious). In contrast to other apple varieties, the MdAAT2 gene of Golden Delicious is exclusively expressed in the fruit. The MdAAT2 protein is about 47.9 kDa and mainly localized in the fruit peel, as indicated by immunoblot and immunolocalization analysis. Northern blot and immunoblot analysis showed that the transcription and translation of MdAAT2 have a positive correlation with apple AAT enzyme activity and ester production, except in the later ripening stage, suggesting that MdAAT2 is involved in the regulation of ester biosysthesis and that a post-translation modification may be involved in regulation of AAT enzyme activity. Tissue disk assays of fruit peel revealed that using extraneous alcohols can recover the corresponding ester formation. Transcription and translation of MdAAT2 were both depressed by 1-methylcyclopropene (1-MCP) treatment and subsequent ester production was also prevented. These results suggest that: (1) ester production is mainly regulated by MdAAT2; (2) ethylene is also involved in this regulatory progress and (3) ester compounds rely principally on the availability of substrates.
By screening for ethylene response mutants in Arabidopsis, a novel mutant, eer2, was isolated which displays enhanced ethylene responses. On a low nutrient medium (LNM) light-grown eer2 seedlings showed a significant hypocotyl elongation in response to low levels of 1-amino-cyclopropane-1-carboxylate (ACC), the precursor of ethylene, compared with the wild type, indicating that eer2 is hypersensitive to ethylene. Treatment with 1-MCP (1-methylcyclopropene), a competitive inhibitor of ethylene signalling, suppressed this hypersensitive response, demonstrating that it is a bona fide ethylene effect. By contrast, roots of eer2 were less sensitive than the wild type to low concentrations of ACC. The ethylene levels in eer2 did not differ from the wild type, indicating that ethylene overproduction is not the primary cause of the eer2 phenotype. In addition to its enhanced ethylene response of hypocotyls, eer2 is also affected in the pattern of senescence and its phenotype depends on the nutritional status of the growth medium. Furthermore, linkage analysis of eer2 suggests that this mutant defines a new locus in ethylene signalling.
Auxin, which has been implicated in multiple biochemical and physiological processes, elicits three classes of genes (Aux/IAAs, SAURs and GH3s) that have been characterized by their early or primary responses to the hormone. A new GH3-like gene was identified from a suppressive subtraction hybridization (SSH) library of pungent pepper (Capsicum chinense L.) cDNAs. This gene, CcGH3, possessed several auxin- and ethylene-inducible elements in the putative promoter region. Upon further investigation, CcGH3 was shown to be auxin-inducible in shoots, flower buds, sepals, petals and most notably ripening and mature pericarp and placenta. Paradoxically, this gene was expressed in fruit when auxin levels were decreasing, consistent with ethylene-inducibility. Further experiments demonstrated that CcGH3 was induced by endogenous ethylene, and that transcript accumulation was inhibited by 1-methylcyclopropene, an inhibitor of ethylene perception. When over-expressed in tomato, CcGH3 hastened ripening of ethylene-treated fruit. These results implicate CcGH3 as a factor in auxin and ethylene regulation of fruit ripening and suggest that it may be a point of intersection in the signaling by these two hormones.

Vapor Pressure

570 mm Hg at 25 °C (est)

Other CAS

3100-04-7

Wikipedia

1-methylcyclopropene

Use Classification

Agrochemicals -> Plant Growth Regulators
Plant growth regulators

General Manufacturing Information

Use Sites: Ornamental plants; cut flowers; and harvested fruits and vegetables in enclosed indoor sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers. Application Methods: For use as a plant regulator active ingredient, 1-MCP is combined with other materials. When mixed with a specific amount of water or other appropriate solution, the 1-MCP gas is released to the air. Plants, flowers, fruits and vegetables must be treated for several hours in an enclosed space for the 1-MCP to be effective. 1-MCP is applied post harvest to fruits and vegetables. It is best used immediately after harvest in combination with chilling. It can be applied immediately after harvest, prior to storage, prior to shipment, or just prior to sale. It is applied in enclosed areas so the volatile active ingredient can be effective. Workers are not allowed into the treatment area until at least 30 minutes after the room has been vented.
The recent availability of the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has resulted in an explosion of research on its effects on fruits and vegetables, both as a tool to further investigate the role of ethylene in ripening and senescence, and as a commercial technology to improve maintenance of product quality. The commercialization of 1-MCP was followed by rapid adoption by many apple industries around the world, and strengths and weaknesses of the new technology have been identified. However, use of 1-MCP remains limited for other products ...

Dates

Last modified: 02-20-2024
1: Weber A, Thewes FR, Anese RO, Both V, Pavanello EP, Brackmann A. Dynamic
controlled atmosphere (DCA): interaction between DCA methods and
1-methylcyclopropene on /'Fuji Suprema/' apple quality. Food Chem. 2017 Nov
15;235:136-144. doi: 10.1016/j.foodchem.2017.05.047. Epub 2017 May 10. PubMed
PMID: 28554617.


2: Neoh TL, Ariyanto HD, Menéndez Galvan P, Yoshii H. Controlled release of
1-methylcyclopropene from its functionalised electrospun fibres under constant
and linearly ramped humidity. Food Addit Contam Part A Chem Anal Control Expo
Risk Assess. 2017 Oct;34(10):1690-1702. doi: 10.1080/19440049.2017.1325520. Epub
2017 Jul 14. PubMed PMID: 28513302.


3: Thewes FR, Brackmann A, Anese RO, Ludwig V, Schultz EE, Dos Santos LF, Wendt
LM. Effect of dynamic controlled atmosphere monitored by respiratory quotient and
1-methylcyclopropene on the metabolism and quality of /'Galaxy/' apple harvested at
three maturity stages. Food Chem. 2017 May 1;222:84-93. doi:
10.1016/j.foodchem.2016.12.009. Epub 2016 Dec 7. PubMed PMID: 28041563.


4: Xu X, Lei H, Ma X, Lai T, Song H, Shi X, Li J. Antifungal activity of
1-methylcyclopropene (1-MCP) against anthracnose (Colletotrichum gloeosporioides)
in postharvest mango fruit and its possible mechanisms of action. Int J Food
Microbiol. 2017 Jan 16;241:1-6. doi: 10.1016/j.ijfoodmicro.2016.10.002. Epub 2016
Oct 6. PubMed PMID: 27728853.


5: Estiarte N, Crespo-Sempere A, Marín S, Sanchis V, Ramos AJ. Effect of
1-methylcyclopropene on the development of black mold disease and its potential
effect on alternariol and alternariol monomethyl ether biosynthesis on tomatoes
infected with Alternaria alternata. Int J Food Microbiol. 2016 Nov 7;236:74-82.
doi: 10.1016/j.ijfoodmicro.2016.07.001. Epub 2016 Jul 4. PubMed PMID: 27454782.


6: Balaguera-López HE, Espinal-Ruiz M, Zacarías L, Herrera AO. Effect of ethylene
and 1-methylcyclopropene on the postharvest behavior of cape gooseberry fruits
(Physalis peruviana L.). Food Sci Technol Int. 2017 Jan;23(1):86-96. Epub 2016
Jul 19. PubMed PMID: 27440155.


7: Establés-Ortiz B, Romero P, Ballester AR, González-Candelas L, Lafuente MT.
Inhibiting ethylene perception with 1-methylcyclopropene triggers molecular
responses aimed to cope with cell toxicity and increased respiration in citrus
fruits. Plant Physiol Biochem. 2016 Jun;103:154-66. doi:
10.1016/j.plaphy.2016.02.036. Epub 2016 Mar 7. PubMed PMID: 26990405.

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